molecular formula C8H7IN2 B15235136 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15235136
M. Wt: 258.06 g/mol
InChI Key: NNEQKXFEPVHHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with iodine at position 2 and a methyl group at position 2. This scaffold is structurally analogous to bioactive pyrrolo-pyridine derivatives, which are widely explored in medicinal chemistry due to their kinase-inhibitory, anticancer, and antiviral properties . The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group modulates steric and electronic properties, influencing binding affinity to biological targets .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-6-3-2-4-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11)

InChI Key

NNEQKXFEPVHHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 3-methyl-1H-pyrrolo[2,3-b]pyridine using iodine or an iodine-containing reagent under suitable conditions. Another approach is the cyclization of appropriate precursors, such as 2-bromo-5-iodopyridine, followed by methylation at the 3-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents Key Properties/Applications References
2-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine 2-I, 3-CH3 Intermediate for kinase inhibitors
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 3-I, 5-cyclohexyl Anticancer candidate
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-C≡CPh Kinase inhibitor; SAR studies
Thieno[2,3-b]pyridine derivatives S atom in place of N Anticancer agents (e.g., HepG-2, MCF-7)
3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine 3-piperidinyl Kinase inhibition; improved solubility
  • Iodo vs. Bromo Substitution : Iodo-substituted derivatives (e.g., 2-iodo-3-methyl) exhibit higher reactivity in cross-coupling reactions compared to bromo analogues (e.g., 5-bromo-3-(phenylethynyl)), enabling diverse functionalization .
  • Methyl vs.

Solubility and Pharmacokinetic Profiles

Thieno[2,3-b]pyridines, which replace the pyrrole nitrogen with sulfur, suffer from poor aqueous solubility (~40% of drug candidates fail due to solubility issues) . In contrast, pyrrolo[2,3-b]pyridines with solubilizing groups (e.g., morpholine at R2) show improved pharmacokinetics. For example, 3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine demonstrates enhanced solubility via amine functionalization .

Table 2: Anticancer Activity of Selected Analogues

Compound Class Cell Line (IC50) Mechanism of Action References
This compound Not reported Kinase inhibition (FGFR1)
Thieno[2,3-b]pyridines HepG-2 (IC50: 0.8–5.2 µM) CDK1 inhibition; apoptosis induction
1H-Pyrrolo[2,3-b]pyridine nortopsentin analogues DMPM xenografts (58–75% inhibition) Survivin downregulation; caspase activation
  • Kinase Inhibition: Pyrrolo[2,3-b]pyridines with 5-trifluoromethyl groups (e.g., compound 1 in ) bind FGFR1 via hydrogen bonding with G485, a key interaction absent in thieno analogues .
  • Anticancer Efficacy: Thieno[2,3-b]pyridines show broad-spectrum activity (e.g., 85% growth inhibition at 1 µM in MCF-7), while pyrrolo derivatives like nortopsentin analogues induce complete tumor regression in xenograft models .

Biological Activity

2-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H7INC_7H_7IN with a molecular weight of 219.04 g/mol. The presence of iodine and the pyrrole ring contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC7H7IN
Molecular Weight219.04 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Biological Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic activity against cancer cell lines. For example, studies have demonstrated that compounds based on this scaffold can inhibit the HGF/MET signaling pathway, which is implicated in multiple cancers. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A series of pyrrolo[2,3-b]pyridine derivatives were tested for their cytotoxic effects on human cancer cell lines. Compounds exhibited IC50 values as low as 0.025 μM against specific targets such as MPS1 kinase .
  • DYRK1A Inhibition :
    • Research focused on the development of non-toxic DYRK1A inhibitors revealed that certain derivatives of this compound showed nanomolar-level inhibitory activity in enzymatic assays. These compounds also demonstrated anti-inflammatory and antioxidant properties in cellular models .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key kinases associated with tumor growth and progression positions it as a promising candidate for further development in cancer therapy.

Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (μM)Reference
CytotoxicityMPS1 Kinase0.025
DYRK1A InhibitionDYRK1ANanomolar
Anti-inflammatoryBV2 Microglial CellsSignificant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.